2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
This compound is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms and one sulfur atom. They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. Attached to this ring would be a chlorophenyl group and a fluorophenyl group .Chemical Reactions Analysis
As a thiadiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might react with electrophiles at the sulfur or nitrogen atoms of the thiadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and fluorophenyl groups could affect its solubility and reactivity .Scientific Research Applications
Molecular Structure and Interactions
Research on related compounds demonstrates the significance of structural analysis in understanding the chemical and physical properties of thiadiazole derivatives. For instance, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have shed light on their molecular geometry, showcasing near "V" shaped structures and various intermolecular interactions like hydrogen bonds and π interactions, which contribute to their 3-D arrays (Boechat et al., 2011).
Anticancer Activity
The compound's structural relatives have been evaluated for their anticancer activity. For example, certain sulfonamide derivatives showed potent in vitro activity against breast and colon cancer cell lines (Ghorab et al., 2015). Additionally, compounds like N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamides demonstrated significant cytotoxic effects against breast cancer cells, suggesting the potential utility of thiadiazole derivatives in oncology (Abu-Melha, 2021).
Antibacterial and Antimicrobial Activities
The synthesis and evaluation of thiadiazole derivatives have also extended to exploring their antibacterial and antimicrobial properties. For instance, compounds with the thiadiazole moiety have been synthesized and screened for their activity against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant antimicrobial efficacy (Badiger et al., 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions
Thiadiazole derivatives have been studied for their potential applications in photovoltaic cells due to their light harvesting efficiency and non-linear optical (NLO) activities. Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including molecular docking with cyclooxygenase 1 (COX1), indicate their promising utility in renewable energy technologies and biochemical interactions (Mary et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS2/c17-11-6-2-1-5-10(11)15-20-16(24-21-15)23-9-14(22)19-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMCAAPUKZYRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-fluorophenyl)acetamide |
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